molecular formula C17H13N3OS B5877476 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B5877476
M. Wt: 307.4 g/mol
InChI Key: WLGOQGKAYJHJQI-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphtho-thiazole core fused with a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with naphthoquinone under controlled conditions to form the naphtho-thiazole core. This intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often require the use of catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pH controls .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide stands out due to its unique combination of a naphtho-thiazole core with a pyridine carboxamide moiety.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-5-3-9-18-10-12)20-17-19-15-13-6-2-1-4-11(13)7-8-14(15)22-17/h1-6,9-10H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGOQGKAYJHJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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